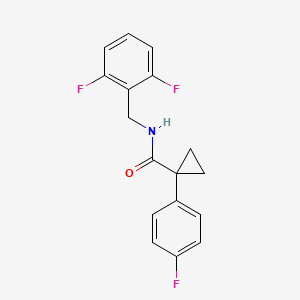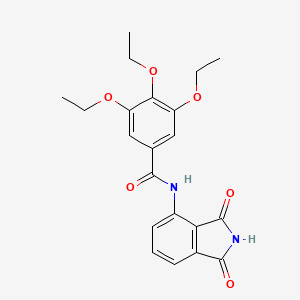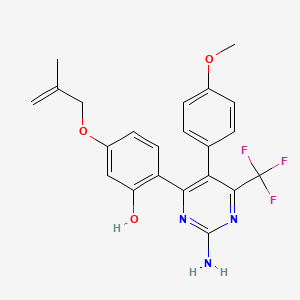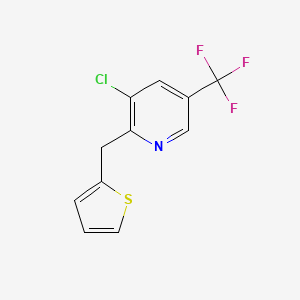
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DFB-CPA, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DFB-CPA belongs to the class of cyclopropane carboxamides and has shown promising results in various research studies.
Mecanismo De Acción
Target of Action
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, also known as F5475-0078, is an investigational, small-molecule stimulator of soluble guanylate cyclase (sGC) designed for inhaled delivery . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating vascular tone, cellular proliferation, and platelet aggregation .
Mode of Action
F5475-0078 interacts with its target, sGC, by stimulating the enzyme in the presence of endogenous NO . This interaction enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle cells . The increase in cGMP levels leads to vasodilation, reducing pulmonary vascular resistance .
Biochemical Pathways
The action of F5475-0078 affects the NO-sGC-cGMP pathway. By stimulating sGC, F5475-0078 enhances the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then activate protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This results in the relaxation of vascular smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetic properties of F5475-0078 are characterized by its inhaled delivery method. This allows for local action on the pulmonary vasculature, potentially improving or maintaining blood oxygenation and reducing ventilation/perfusion (V/Q) mismatching . .
Result of Action
The molecular and cellular effects of F5475-0078’s action include rapid and sustained reductions in pulmonary vascular resistance and increases in pulmonary blood volume . These effects contribute to the alleviation of symptoms in conditions such as pulmonary arterial hypertension (PAH) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F5475-0078. For instance, the compound’s inhaled delivery method allows it to preferentially deposit in non-diseased, aerated lung tissue, which can influence its local action . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its potent anticancer activity against various cancer cell lines. This compound has also shown low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
Research studies on N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide have shown promising results, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on this compound include:
1. Investigating the efficacy of this compound in combination with other anticancer agents.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Exploring the potential of this compound as a therapeutic agent for other diseases like Alzheimer's and Parkinson's.
4. Developing novel formulations for this compound to improve its bioavailability and efficacy.
Conclusion:
This compound is a synthetic compound that has shown promising results in various research studies for its potential therapeutic applications. Its potent anticancer activity and low toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop novel formulations for improved efficacy.
Métodos De Síntesis
The synthesis of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves the reaction of 2,6-difluorobenzylamine and 4-fluorophenylcyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, pancreatic, and lung cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-12-6-4-11(5-7-12)17(8-9-17)16(22)21-10-13-14(19)2-1-3-15(13)20/h1-7H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABJPFSNRJTFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2603707.png)


![Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2603713.png)
![4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2603714.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)


![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)
![[5-(4-Fluoro-phenyl)-furan-2-ylmethylene]-(4-methoxy-phenyl)-amine](/img/structure/B2603723.png)

